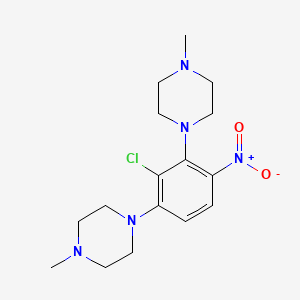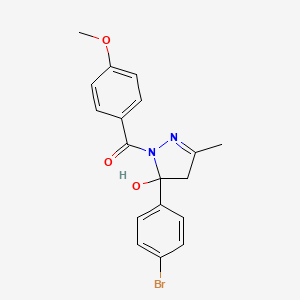
1,1'-(2-chloro-4-nitro-1,3-phenylene)bis(4-methylpiperazine)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1'-(2-chloro-4-nitro-1,3-phenylene)bis(4-methylpiperazine) is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as CMMP and is a member of the piperazine family of compounds. CMMP has been shown to have several interesting properties that make it a promising candidate for use in various research fields.
作用機序
The exact mechanism of action of CMMP is not well understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in the inflammatory response. CMMP has been shown to inhibit the activity of several key enzymes involved in the production of inflammatory mediators, such as prostaglandins and leukotrienes.
Biochemical and Physiological Effects:
CMMP has been shown to have several interesting biochemical and physiological effects. In addition to its anti-inflammatory properties, CMMP has also been shown to have potent antioxidant activity. This compound has been shown to scavenge free radicals and protect cells from oxidative damage.
実験室実験の利点と制限
One of the main advantages of using CMMP in lab experiments is its high potency and specificity. This compound has been shown to have a high affinity for its target enzymes and signaling pathways, making it an ideal candidate for use in various research applications. However, one of the limitations of using CMMP is its potential toxicity. This compound has been shown to be toxic at high concentrations, and care must be taken when handling and using this compound in lab experiments.
将来の方向性
There are several future directions for research involving CMMP. One promising area of research involves the development of novel drug candidates based on the structure of CMMP. Researchers are currently exploring the potential of modifying the structure of CMMP to develop more potent and selective compounds for use in various therapeutic applications. Additionally, researchers are also exploring the potential of using CMMP as a tool for studying the mechanisms of inflammation and oxidative stress in various disease states. By gaining a better understanding of the mechanisms involved in these processes, researchers may be able to develop more effective treatments for a wide range of diseases.
合成法
The synthesis of CMMP is a multi-step process that involves the reaction of 2-chloro-4-nitroaniline with 4-methylpiperazine. The reaction is typically carried out in the presence of a catalyst and under carefully controlled conditions to ensure high yields of the desired product. The synthesis of CMMP has been extensively studied, and several different methods have been developed for its production.
科学的研究の応用
CMMP has been shown to have a wide range of potential applications in scientific research. One of the most promising areas of research involves the use of CMMP as a potential drug candidate for the treatment of various diseases. CMMP has been shown to have potent anti-inflammatory properties and has been studied as a potential treatment for conditions such as arthritis, asthma, and other inflammatory disorders.
特性
IUPAC Name |
1-[2-chloro-3-(4-methylpiperazin-1-yl)-4-nitrophenyl]-4-methylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24ClN5O2/c1-18-5-9-20(10-6-18)13-3-4-14(22(23)24)16(15(13)17)21-11-7-19(2)8-12-21/h3-4H,5-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJOVTHJMUNPOJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C(=C(C=C2)[N+](=O)[O-])N3CCN(CC3)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-{4-[(4-bromobenzyl)oxy]benzylidene}-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B5090480.png)
![2-butyl-5-{[4-(4-methylphenoxy)-1-piperidinyl]carbonyl}-1,3-benzoxazole](/img/structure/B5090481.png)
![2-[(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]butyl acetate](/img/structure/B5090482.png)

![5-{2-[(2-chlorophenyl)amino]-1,3-thiazol-4-yl}-5-methyldihydro-2(3H)-furanone](/img/structure/B5090493.png)
![1-[2-(2-bromoethoxy)ethoxy]-2-methylbenzene](/img/structure/B5090504.png)
![1-[2-(4-bromophenyl)-2-oxoethyl]-2,3-dimethylpyridinium bromide](/img/structure/B5090509.png)
![1-ethyl-4-[(5-methyl-2-furyl)methyl]piperazine](/img/structure/B5090515.png)
![2-{5-[(2-bromo-4-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5090533.png)
![1-(4-bromophenyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one](/img/structure/B5090541.png)
![N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B5090548.png)
![3-chloro-1-(3-chloro-4-methylphenyl)-4-[(2-methoxyphenyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B5090560.png)
![N-(3-methoxybenzyl)-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5090569.png)
![4-methyl-N-{[(4-methyl-2-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5090576.png)
